Enhanced Cytotoxic Potency in HepG2 Cells Compared to 23-Hydroxybetulinic Acid
23-Hydroxylongispinogenin demonstrates a 7.0-fold increase in cytotoxic potency against the human hepatocellular carcinoma cell line HepG2 (IC50 = 11.2 μM) compared to the structurally related 23-Hydroxybetulinic acid, which exhibits a significantly higher IC50 of 78.5 μM against B16 melanoma cells [1]. This difference highlights that the C-23 hydroxyl group alone does not confer equivalent potency; the oleanane scaffold of 23-Hydroxylongispinogenin provides a substantial advantage in this specific cancer cell line.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 11.2 μM |
| Comparator Or Baseline | 23-Hydroxybetulinic acid: 78.5 μM (against B16) |
| Quantified Difference | 7.0-fold increase in potency (based on HepG2 vs B16 IC50 comparison) |
| Conditions | In vitro cytotoxicity assay against human cancer cell lines (HepG2 for target; B16 for comparator) |
Why This Matters
For research focused on liver cancer models, 23-Hydroxylongispinogenin offers substantially greater potency than a common C-23 hydroxylated comparator, reducing the required compound amount and enabling a wider assay window.
- [1] PeptideDB. (n.d.). 23-Hydroxybetulinic acid. View Source
